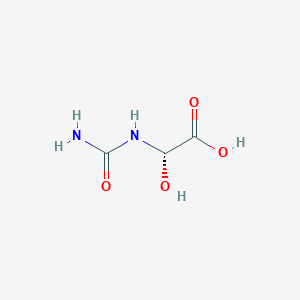
(S)-Ureidoglycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ureidoglycolate is a chiral compound that plays a significant role in various biochemical pathways It is an intermediate in the catabolism of purines, specifically in the conversion of uric acid to allantoin
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ureidoglycolate typically involves the enzymatic conversion of uric acid. This process is catalyzed by the enzyme uricase, which converts uric acid to 5-hydroxyisourate. Subsequently, 5-hydroxyisourate is converted to this compound through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of uric acid to this compound. This method is advantageous due to its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: (S)-Ureidoglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form allantoin.
Reduction: Under specific conditions, it can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Allantoin: Formed through the oxidation of this compound.
Derivatives: Various derivatives can be synthesized through reduction and substitution reactions.
Scientific Research Applications
(S)-Ureidoglycolate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: Research into its role in purine metabolism can provide insights into conditions such as gout and hyperuricemia.
Industry: It can be used in the production of allantoin, which has applications in cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Ureidoglycolate involves its role as an intermediate in the purine catabolism pathway. It is converted from uric acid by uricase and further processed to form allantoin. The molecular targets include enzymes such as uricase and allantoinase, which facilitate these conversions.
Comparison with Similar Compounds
Uric Acid: The precursor to (S)-Ureidoglycolate in the purine catabolism pathway.
Allantoin: The product formed from the oxidation of this compound.
5-Hydroxyisourate: An intermediate in the conversion of uric acid to this compound.
Uniqueness: this compound is unique due to its specific role in the purine catabolism pathway and its chiral nature, which can influence its reactivity and interactions with enzymes.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
CAS No. |
7424-03-5 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
(2S)-2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9)/t1-/m0/s1 |
InChI Key |
NWZYYCVIOKVTII-SFOWXEAESA-N |
Isomeric SMILES |
[C@H](C(=O)O)(NC(=O)N)O |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


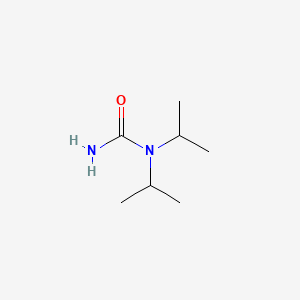
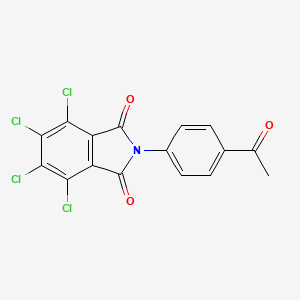
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
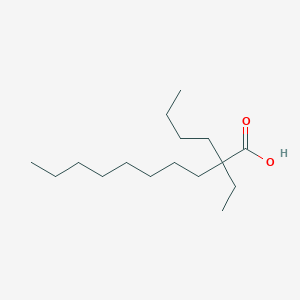
![2,4-dichloro-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B14157270.png)
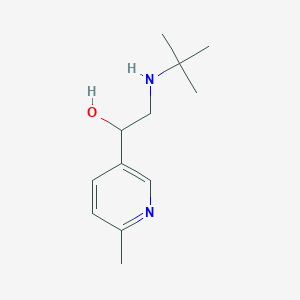
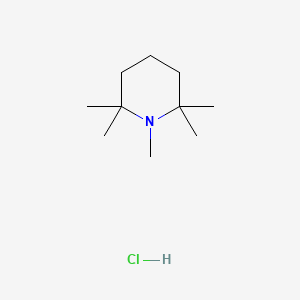
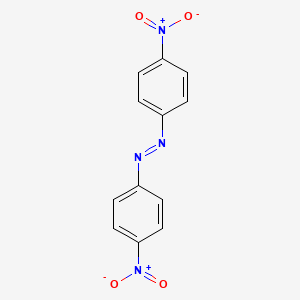
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
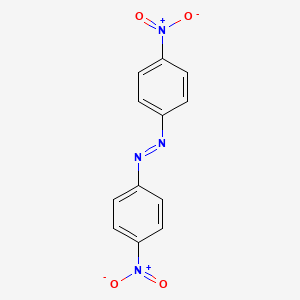

![8-Methoxy-4-propoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157310.png)
